molecular formula C18H17N3O4S B2539711 2,3-dimethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886911-16-6

2,3-dimethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2539711
CAS RN: 886911-16-6
M. Wt: 371.41
InChI Key: SYUNICWXVZEVOJ-UHFFFAOYSA-N
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Description

The compound “2,3-dimethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a versatile chemical compound that offers immense potential for scientific investigations. It is a type of benzamide compound, which is a significant class of amide compounds widely used in various industries such as medical, industrial, biological, and potential drug industries .


Synthesis Analysis

The synthesis of this compound involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and their analysis was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .

Scientific Research Applications

Antioxidant Activity

Antioxidants are essential for maintaining cellular health by neutralizing harmful free radicals. The compound’s structure suggests potential antioxidant properties due to the presence of the oxadiazole ring and the methoxy groups. Researchers have investigated its ability to scavenge free radicals and protect cells from oxidative damage. Further studies could explore its application in preventing age-related diseases and promoting overall well-being .

Antibacterial Properties

The compound has been evaluated for its antibacterial activity against both gram-positive and gram-negative bacteria. Researchers have tested its efficacy against various strains, comparing it to standard antibiotics. Understanding its mechanism of action and identifying specific bacterial targets could lead to novel antibacterial agents .

Metal Chelation

Certain benzamide derivatives, including this compound, exhibit metal chelating activity. Metal ions play critical roles in biological processes, but their excess can lead to oxidative stress and cell damage. Investigating the compound’s ability to chelate metal ions (such as copper, iron, or zinc) could have implications in treating metal-related disorders .

Drug Discovery

Given the diverse pharmacological activities associated with benzamides, researchers might explore this compound as a potential lead for drug development. Its unique structure and functional groups make it an interesting candidate for designing novel therapeutic agents. Computational studies and in vitro assays could guide drug discovery efforts .

Industrial Applications

Amides find applications beyond medicine. Industries such as plastics, rubber, paper, and agriculture utilize amide compounds. Investigating how this specific benzamide derivative interacts with materials or enhances industrial processes could yield practical benefits .

Synthetic Intermediates

Amides serve as building blocks in organic synthesis. This compound, with its oxadiazole moiety, could be a valuable intermediate for creating more complex molecules. Researchers might explore its use in constructing pharmaceuticals, agrochemicals, or other functional materials .

properties

IUPAC Name

2,3-dimethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-23-13-9-6-8-12(15(13)24-2)16(22)19-18-21-20-17(25-18)11-7-4-5-10-14(11)26-3/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUNICWXVZEVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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